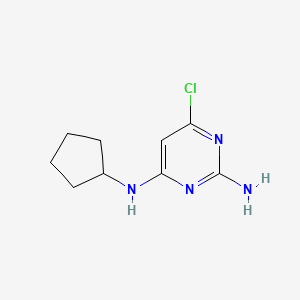![molecular formula C16H12ClN5OS B4581700 7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)
7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
The compound is a derivative of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one family, notable for its complex heterocyclic structure that integrates several pharmacophoric elements. This structural complexity lends it a broad spectrum of potential biochemical interactions and functionalities, making it a compound of interest in medicinal chemistry and synthetic organic chemistry research.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions that build the heterocyclic system through strategic formation of bonds between nitrogen, carbon, and other atoms present in the final structure. For instance, Lahmidi et al. (2019) detailed the synthesis of a pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring through condensation reactions, followed by characterization through X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound of interest is part of a broader category of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which have been the subject of extensive research due to their potential in various scientific applications. Specifically, research has focused on the synthesis of novel derivatives through heterocyclization processes and their subsequent evaluation for biological activities. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization, showcasing the versatility of triazolopyrimidine compounds in generating new chemical entities with potential scientific applications (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Antimicrobial and Antitumor Activities
A significant area of research involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives is their evaluation for antimicrobial and antitumor activities. Studies have demonstrated the potential of these compounds as antimicrobial agents against various strains, offering a pathway for the development of new therapeutics. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential as a basis for developing new antimicrobial agents (Lahmidi et al., 2019).
Furthermore, certain derivatives have been prepared as potential antimicrobial and antitumor agents, with some compounds demonstrating promising activity in this regard. This highlights the dual functional capability of triazolopyrimidine derivatives in combating both microbial infections and cancer cells, thereby underscoring their significance in medicinal chemistry and pharmaceutical research (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Chemical Synthesis and Characterization Techniques
The research surrounding 7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives also extends to the development of innovative synthesis and characterization techniques. These advancements facilitate the exploration of the compound's chemical properties and potential applications. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the production of antiviral drugs, was achieved using supercritical carbon dioxide, showcasing an environmentally friendly and efficient synthesis approach (Baklykov et al., 2019).
Propiedades
IUPAC Name |
11-[(4-chlorophenyl)methyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5OS/c1-24-16-19-15-18-8-12-13(22(15)20-16)6-7-21(14(12)23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCAJMNQEPOXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)